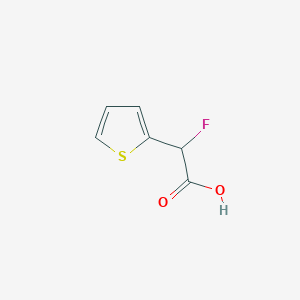

2-Fluoro-2-(thiophen-2-yl)acetic acid

Overview

Description

Scientific Research Applications

Synthesis of Thiophenes with Group III Substituents

The compound has been studied in the context of synthesizing fluorothiophenes, demonstrating its utility in generating derivatives with complex side chains. This process involves reactions under specific conditions, highlighting the compound's role in the selective synthesis of thiophenes with varied substituents, which are significant in chemical research and development (Gronowitz & Hörnfeldt, 2004).

Photoalignment of Liquid Crystals

The compound's derivatives have been applied in the photoalignment of nematic liquid crystals. Research shows that the inclusion of fluoro-substituents and the terminal thiophene moiety’s position significantly influence the photoalignment quality, with applications in liquid crystal displays (LCDs) technology (Hegde et al., 2013).

Electrochemical DNA Sensors

A conducting polymer based on a derivative of the compound has been utilized for electrochemical hybridization sensors, indicating its potential in biosensor technology. This research underscores the compound’s relevance in creating sensitive and specific detection methods for genetic materials (Cha et al., 2003).

Dye-Sensitized Solar Cells (DSSCs)

Studies have investigated the effect of fluorine substituents on benzothiadiazole in dye-sensitized solar cells, where derivatives of the compound played a role in enhancing the solar cells' performance. This highlights its importance in developing more efficient renewable energy sources (Cho et al., 2014).

Electrochromic Materials

The compound has also been studied for its application in electrochromic materials through the synthesis of polyterthiophene derivatives. The research focuses on how different solvents affect the electrochemical and electrochromic properties of the resulting polymers, which are critical for smart window applications (Zhang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-2-(thiophen-2-yl)acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

The compound interacts with mPGES-1, inhibiting its function .

Biochemical Pathways

The inhibition of mPGES-1 by this compound affects the biosynthesis of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and is upregulated in various pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Result of Action

The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can have various molecular and cellular effects, depending on the specific context. For example, in cancer cells, this could potentially lead to reduced proliferation .

Future Directions

The future directions of research on 2-Fluoro-2-(thiophen-2-yl)acetic acid could involve expanding the compounds collection aiming to improve the affinity toward the biological target to find new potential drug candidates . The compound could also be explored for its potential applications in cancer therapy and inflammation therapy .

properties

IUPAC Name |

2-fluoro-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHJYAJCNAOUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)

![[4-(pyrazol-1-ylmethyl)phenyl]boronic Acid](/img/structure/B3333151.png)

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)